

Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note

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Compound of Interest

Compound Name: 1-Cyclopropyl-ethanone oxime

Cat. No.: B1310792

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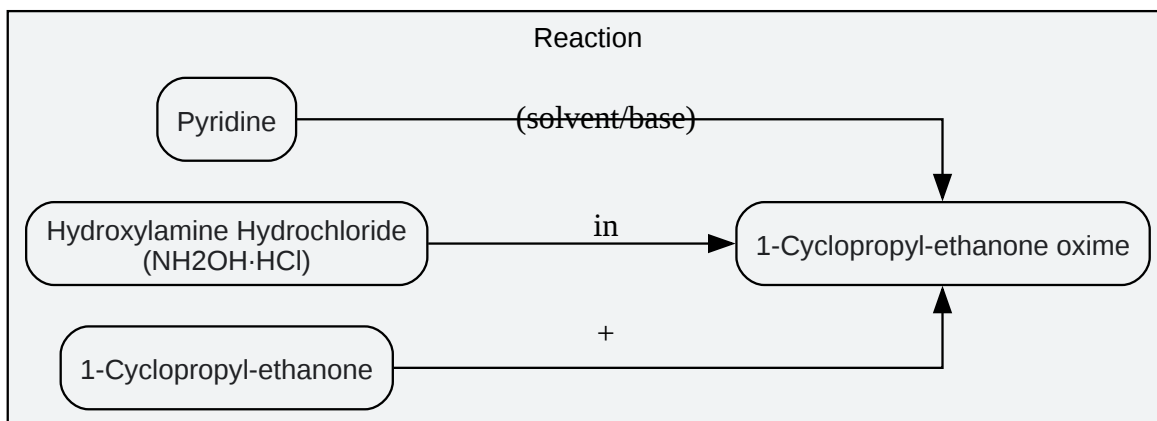
This document provides a detailed protocol for the synthesis of **1-Cyclopropyl-ethanone oxime**, a valuable building block in medicinal chemistry and drug development. The outlined method is based on the classical oximation of a ketone using hydroxylamine hydrochloride.

Introduction

1-Cyclopropyl-ethanone oxime is a versatile intermediate used in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the cyclopropyl ring and the oxime functionality allows for diverse chemical transformations, making it a key component in the design of novel therapeutic agents. This protocol details a straightforward and reproducible method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the condensation reaction between 1-Cyclopropyl-ethanone and hydroxylamine in the presence of a base. The base is required to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, driving the reaction towards the formation of the oxime.



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Figure 1: Reaction scheme for the synthesis of **1-Cyclopropyl-ethanone oxime**.

Experimental Protocol

This protocol is adapted from established general procedures for oxime synthesis.

Materials:

- 1-Cyclopropyl-ethanone
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Pyridine
- Ethanol
- Deionized water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- Melting point apparatus
- NMR spectrometer
- IR spectrometer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-Cyclopropyl-ethanone, ethanol, and pyridine.
- **Addition of Hydroxylamine:** To the stirred solution, add hydroxylamine hydrochloride portion-wise.
- **Reaction:** Heat the reaction mixture to reflux and maintain for a specified time (typically 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Remove the ethanol by rotary evaporation.
- **Extraction:** To the residue, add water and extract the aqueous layer with ethyl acetate (3x).

- **Washing:** Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **1-Cyclopropyl-ethanone oxime** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a crystalline solid.

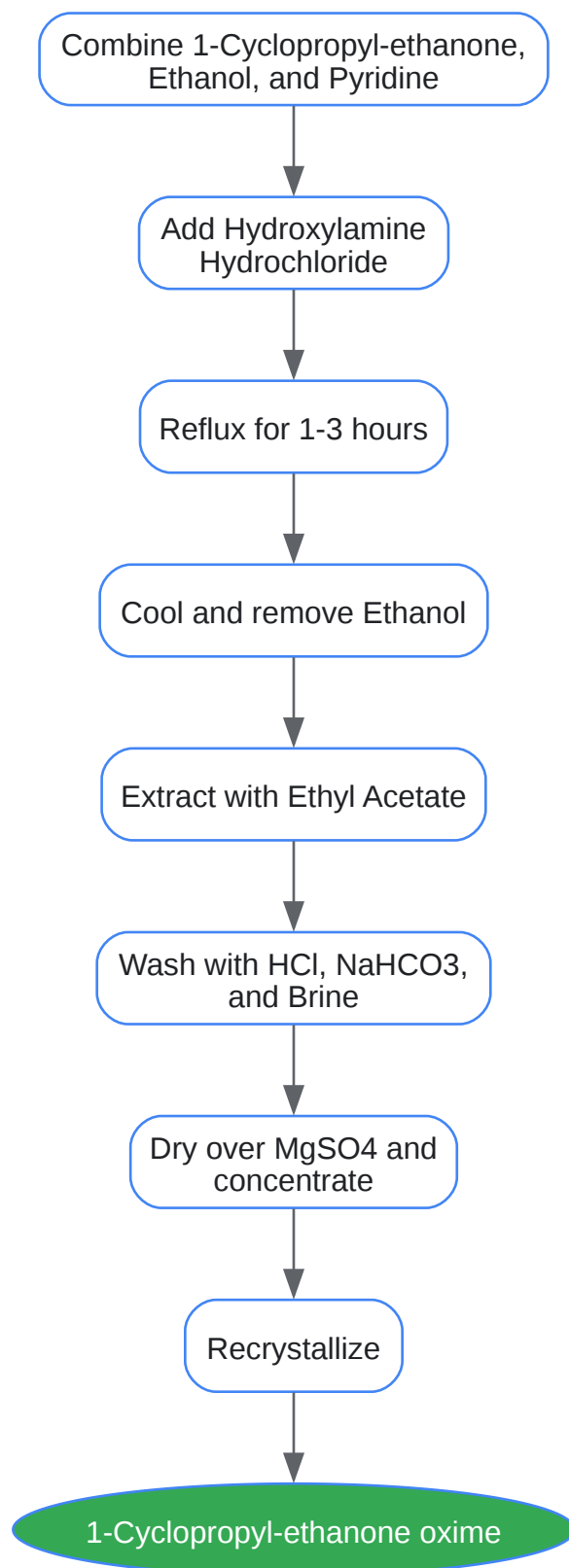
Quantitative Data

| Parameter | Value | Reference |
|-------------------|--------------------------------------|-----------|
| Molecular Formula | C ₅ H ₉ NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| Melting Point | 38-40 °C | |
| Boiling Point | 90-92 °C at 20 Torr | |
| Appearance | White to off-white crystalline solid | |
| Yield | Not explicitly found in literature | |

Characterization Data

| Technique | Data |
|-------------------------|---|
| ^1H NMR | Specific data not available in searched literature. Expect signals for the cyclopropyl protons (multiplets), the methyl protons (singlet), and the oxime hydroxyl proton (broad singlet). |
| ^{13}C NMR | Specific data not available in searched literature. Expect signals for the cyclopropyl carbons, the methyl carbon, and the imine carbon. |
| IR (cm^{-1}) | Specific data not available in searched literature. Expect characteristic peaks for O-H stretching (broad, $\sim 3200\text{-}3400\text{ cm}^{-1}$), C=N stretching ($\sim 1640\text{-}1690\text{ cm}^{-1}$), and C-H stretching of the cyclopropyl and methyl groups. [2] |

Experimental Workflow



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Figure 2: Workflow for the synthesis of **1-Cyclopropyl-ethanone oxime**.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
- Hydroxylamine hydrochloride is corrosive and can be an irritant. Handle with care.
- 1-Cyclopropyl-ethanone is a flammable liquid.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **1-Cyclopropyl-ethanone oxime**. The procedure is robust and utilizes readily available reagents and standard laboratory techniques, making it accessible to a wide range of chemistry professionals. The resulting product is a key intermediate for further synthetic elaborations in the field of drug discovery and development.

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References

- 1. Ethanone, 1-cyclopropyl-, oxime | C₅H₉NO | CID 5355375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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